2-methyl-7-phenylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
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Overview
Description
2-Methyl-7-phenylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is a heterocyclic organic compound belonging to the pyrazolo[1,5-d][1,2,4]triazine class This compound features a pyrazole ring fused to a triazine ring, with a methyl group at the 2-position and a phenyl group at the 7-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-7-phenylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one typically involves the following steps:
Formation of the Pyrazole Ring: : The synthesis begins with the formation of a pyrazole ring through the reaction of hydrazine with a β-diketone or β-ketoester.
Fusion with Triazine Ring: : The pyrazole ring is then fused with a triazine ring using appropriate reagents and reaction conditions, such as heating in the presence of a dehydrating agent.
Introduction of Substituents:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-7-phenylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid.
Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alkyl halides.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: : Lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution: : Amines, alkyl halides, and strong bases.
Major Products Formed
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Formation of alcohols or amines.
Substitution: : Formation of substituted pyrazolotriazines.
Scientific Research Applications
2-Methyl-7-phenylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one has several scientific research applications:
Chemistry: : Used as a building block in the synthesis of more complex organic molecules.
Biology: : Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: : Explored for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-methyl-7-phenylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
2-Methyl-7-phenylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: : Similar structure but different substitution pattern.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: : Similar heterocyclic core but different functional groups.
These compounds share structural similarities but differ in their chemical properties and biological activities, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
2-methyl-7-phenyl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O/c1-8-7-10-12(17)14-13-11(16(10)15-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQAFXOZBQOEXJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)C(=O)NN=C2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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